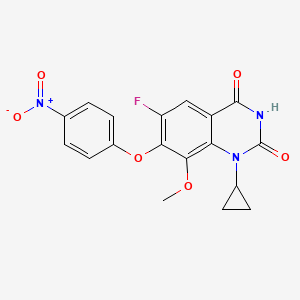
1-Cyclopropyl-6-fluoro-8-methoxy-7-(4-nitrophenoxy)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-6-fluoro-8-methoxy-7-(4-nitrophenoxy)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-6-fluoro-8-methoxy-7-(4-nitrophenoxy)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives.
Introduction of Substituents: The cyclopropyl, fluoro, methoxy, and nitrophenoxy groups are introduced through various substitution reactions. For example, the fluoro group can be introduced via nucleophilic aromatic substitution, while the nitrophenoxy group can be added through an etherification reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity through purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclopropyl-6-fluoro-8-methoxy-7-(4-nitrophenoxy)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinazoline derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of aminoquinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-6-fluoro-8-methoxy-7-(4-nitrophenoxy)quinazoline-2,4(1H,3H)-dione may have several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible development as a pharmaceutical agent due to its unique structure.
Industry: Utilized in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-6-fluoro-8-methoxy-7-(4-nitrophenoxy)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclopropyl-6-fluoro-8-methoxyquinazoline-2,4(1H,3H)-dione: Lacks the nitrophenoxy group.
1-Cyclopropyl-6-fluoro-7-(4-nitrophenoxy)quinazoline-2,4(1H,3H)-dione: Lacks the methoxy group.
Uniqueness
1-Cyclopropyl-6-fluoro-8-methoxy-7-(4-nitrophenoxy)quinazoline-2,4(1H,3H)-dione is unique due to the presence of all four substituents, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
943142-81-2 |
|---|---|
Fórmula molecular |
C18H14FN3O6 |
Peso molecular |
387.3 g/mol |
Nombre IUPAC |
1-cyclopropyl-6-fluoro-8-methoxy-7-(4-nitrophenoxy)quinazoline-2,4-dione |
InChI |
InChI=1S/C18H14FN3O6/c1-27-16-14-12(17(23)20-18(24)21(14)9-2-3-9)8-13(19)15(16)28-11-6-4-10(5-7-11)22(25)26/h4-9H,2-3H2,1H3,(H,20,23,24) |
Clave InChI |
ZBYVGDRXOSWLTQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=CC(=C1OC3=CC=C(C=C3)[N+](=O)[O-])F)C(=O)NC(=O)N2C4CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


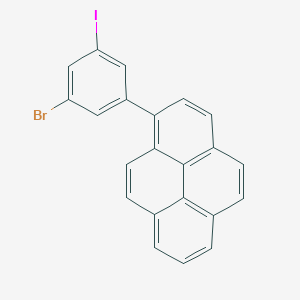
![N-(2-Aminoethyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide](/img/structure/B12617019.png)
![2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12617025.png)

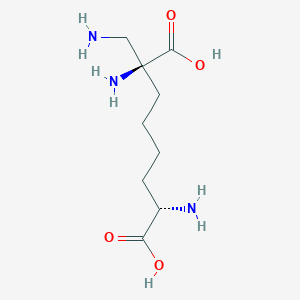
![12-{4-[(E)-(4-Ethynyl-2-methylphenyl)diazenyl]phenoxy}dodecan-1-ol](/img/structure/B12617039.png)
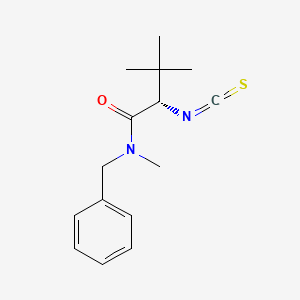
![N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]-2-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetamide](/img/structure/B12617051.png)
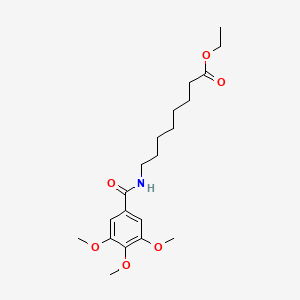

![2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12617092.png)
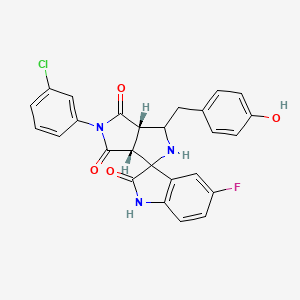
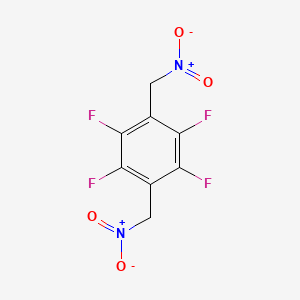
![N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12617112.png)
